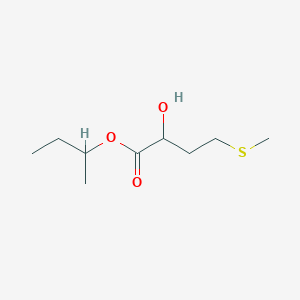
Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester is a chemical compound with the molecular formula C9H18O3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butanoic acid backbone with a hydroxy group at the second position, a methylthio group at the fourth position, and an ester linkage with a 1-methylpropyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester typically involves esterification reactions. One common method is the reaction of 2-hydroxy-4-(methylthio)butanoic acid with 1-methylpropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of 2-oxo-4-(methylthio)butanoic acid.
Reduction: Formation of 2-hydroxy-4-(methylthio)butanol.
Substitution: Formation of 2-hydroxy-4-(substituted)butanoic acid esters.
科学的研究の応用
Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on microbial composition and nutrient digestibility in animal nutrition.
Medicine: Investigated for its potential therapeutic properties and effects on metabolic pathways.
Industry: Utilized in the formulation of supplements to enhance growth performance in livestock.
作用機序
The mechanism of action of butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can influence metabolic processes by modulating enzyme activity and altering the composition of microbial communities in the gut . The compound’s effects on nutrient absorption and metabolism are mediated through its interaction with key metabolic pathways related to amino acids, carbohydrates, and lipids .
類似化合物との比較
Similar Compounds
2-Hydroxy-4-(methylthio)butanoic acid: Similar structure but lacks the ester linkage.
Methionine: An essential amino acid with a similar methylthio group.
Butanoic acid, 2-hydroxy-4-(methylthio)-, ethyl ester: Similar ester but with an ethyl group instead of a 1-methylpropyl group.
Uniqueness
Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester is unique due to its specific ester linkage, which imparts distinct physicochemical properties and biological activities. Its ability to modulate microbial composition and enhance nutrient digestibility in animal nutrition sets it apart from other similar compounds .
特性
CAS番号 |
617673-78-6 |
|---|---|
分子式 |
C9H18O3S |
分子量 |
206.30 g/mol |
IUPAC名 |
butan-2-yl 2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C9H18O3S/c1-4-7(2)12-9(11)8(10)5-6-13-3/h7-8,10H,4-6H2,1-3H3 |
InChIキー |
BYMMLLXSBZEPBH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC(=O)C(CCSC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


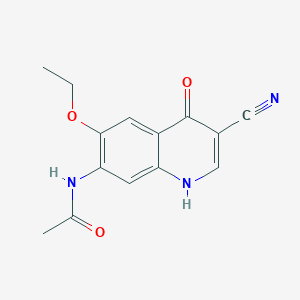
![Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]-](/img/structure/B12579427.png)
![3H-Naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B12579432.png)

![1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione](/img/structure/B12579437.png)

![4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide](/img/structure/B12579449.png)
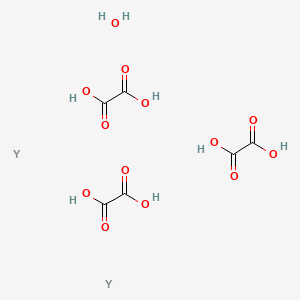
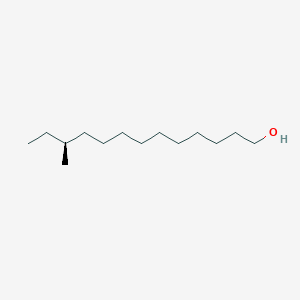

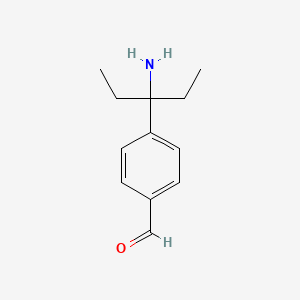
![6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione](/img/structure/B12579468.png)
![N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide](/img/structure/B12579472.png)
![1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12579505.png)
